molecular formula C14H12N2O5 B10864607 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene CAS No. 3761-21-5

1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene

Cat. No.: B10864607
CAS No.: 3761-21-5
M. Wt: 288.25 g/mol
InChI Key: WXOISAJGDXAIEE-UHFFFAOYSA-N
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Description

1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene is an organic compound characterized by the presence of a benzene ring substituted with a dimethylphenoxy group and two nitro groups

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene typically involves the nitration of 1-(3,4-Dimethylphenoxy)benzene. The nitration process is carried out using a mixture of concentrated sulfuric acid and nitric acid at controlled temperatures to ensure the selective introduction of nitro groups at the desired positions on the benzene ring .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to maximize yield and purity while minimizing the formation of by-products. The use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography are common in industrial settings .

Chemical Reactions Analysis

Types of Reactions: 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene undergoes various chemical reactions, including:

Common Reagents and Conditions:

    Electrophilic Aromatic Substitution: Reagents such as halogens (chlorine, bromine) and Friedel-Crafts alkylation reagents.

    Reduction: Hydrogen gas with a palladium or platinum catalyst, or metal hydrides like lithium aluminum hydride.

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

Major Products Formed:

    Reduction: 1-(3,4-Dimethylphenoxy)-2,4-diaminobenzene.

    Oxidation: 1-(3,4-Dimethylphenoxy)-2,4-dicarboxybenzene.

Scientific Research Applications

1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene has several applications in scientific research:

Mechanism of Action

The mechanism of action of 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene involves its interaction with molecular targets such as enzymes and receptors. The nitro groups can participate in redox reactions, leading to the generation of reactive intermediates that can modify biological macromolecules. The dimethylphenoxy group can enhance the compound’s binding affinity to specific targets, influencing its biological activity .

Comparison with Similar Compounds

Uniqueness: 1-(3,4-Dimethylphenoxy)-2,4-dinitrobenzene is unique due to the presence of both electron-donating (dimethylphenoxy) and electron-withdrawing (nitro) groups on the benzene ring. This combination imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.

Properties

CAS No.

3761-21-5

Molecular Formula

C14H12N2O5

Molecular Weight

288.25 g/mol

IUPAC Name

4-(2,4-dinitrophenoxy)-1,2-dimethylbenzene

InChI

InChI=1S/C14H12N2O5/c1-9-3-5-12(7-10(9)2)21-14-6-4-11(15(17)18)8-13(14)16(19)20/h3-8H,1-2H3

InChI Key

WXOISAJGDXAIEE-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)OC2=C(C=C(C=C2)[N+](=O)[O-])[N+](=O)[O-])C

Origin of Product

United States

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